N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a thioacetamide linker attached to a 2,5-dimethoxyphenyl moiety. Its molecular formula is inferred as C₂₂H₂₀FN₅O₃S, with a molecular weight of ~453.5 g/mol based on analogous compounds .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c1-30-14-7-8-17(31-2)16(9-14)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-5-3-4-6-15(13)22/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSTYIFINVWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorobenzyl group and the dimethoxyphenyl moiety through nucleophilic substitution and coupling reactions. The final step usually involves the formation of the thioacetamide linkage under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the fluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl moiety may contribute to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The triazolo-pyrimidine scaffold is shared among several analogs, but variations in ring fusion (e.g., [1,2,3]triazolo[4,5-d] vs. [1,2,4]triazolo[4,3-c]) and substituent positioning critically influence biological interactions:
Key Observations :
- Triazolo-pyrimidine vs.
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzyl in ) .
- Methoxy vs. Ethoxy Groups : The 2,5-dimethoxyphenyl moiety in the target compound could improve solubility relative to the 2-ethoxyphenyl group in , though steric effects might reduce membrane permeability.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action through various studies and findings.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a fluorobenzyl group and a dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 474.56 g/mol. The presence of fluorine is expected to enhance metabolic stability and binding affinity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions using hydrazines and nitriles in polar solvents like DMF or DMSO at elevated temperatures.
- Thioacetylation : The introduction of the thioacetamide group is performed under controlled conditions to ensure high yields.
- Final Modifications : The dimethoxyphenyl group is introduced through electrophilic substitution reactions.
Antiproliferative Effects
Research has shown that compounds with similar scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolopyrimidine have shown IC50 values in the low nanomolar range against HeLa cells (e.g., IC50 = 60 nM for certain derivatives) .
A study highlighted that compounds with 3-phenylpropylamino moieties displayed strong antiproliferative activity and inhibited tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4). This suggests that this compound could similarly impact microtubule dynamics .
The mechanism by which this compound exerts its biological effects likely involves:
- Tubulin Inhibition : Similar triazolopyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways .
- Target Interaction : The compound may interact with specific enzymes or receptors due to its structural features, mimicking natural substrates or inhibitors .
Case Studies and Research Findings
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Anticancer Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and Jurkat (leukemia) .
Compound Cell Line IC50 (nM) Triazolopyrimidine 8q HeLa 60 Triazolopyrimidine 8r A549 83 Triazolopyrimidine 8s MDA-MB-231 91 - In Vivo Studies : Zebrafish models indicated that certain derivatives led to significant growth inhibition in HeLa cells, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
